molecular formula C15H11Cl2N3O3 B14274625 2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one CAS No. 185456-17-1

2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14274625
CAS No.: 185456-17-1
M. Wt: 352.2 g/mol
InChI Key: XOQTVZPSJOSMLY-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a dichlorinated cyclohexadienone ring and a nitrophenyl-substituted pyrazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the cyclohexadienone core. This can be achieved through chlorination reactions followed by nitration to introduce the nitro group. The pyrazolidine ring is then formed through cyclization reactions involving appropriate precursors. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

Major products formed from these reactions include amino derivatives, substituted cyclohexadienones, and various oxidized forms of the compound.

Scientific Research Applications

2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved in its action include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorinated aromatic structure.

    2,6-Dichloro-4-nitrophenol: Another compound with dichlorinated and nitro-substituted aromatic rings.

Uniqueness

The uniqueness of 2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities not observed in simpler analogs.

Properties

CAS No.

185456-17-1

Molecular Formula

C15H11Cl2N3O3

Molecular Weight

352.2 g/mol

IUPAC Name

2,4-dichloro-6-[5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C15H11Cl2N3O3/c16-9-5-11(15(21)12(17)6-9)14-7-13(18-19-14)8-2-1-3-10(4-8)20(22)23/h1-6,13,18,21H,7H2

InChI Key

XOQTVZPSJOSMLY-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=C(C(=CC(=C2)Cl)Cl)O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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